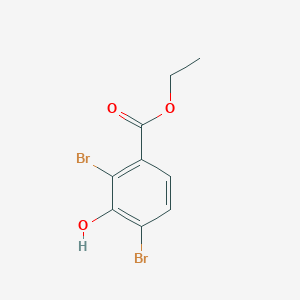

Ethyl 2,4-dibromo-3-hydroxybenzoate

Description

Ethyl 2,4-dibromo-3-hydroxybenzoate (C₉H₇Br₂O₃) is a brominated aromatic ester featuring a hydroxyl group at the 3-position and bromine atoms at the 2- and 4-positions of the benzene ring. The ethyl ester moiety serves as a carboxylic acid protecting group, enhancing stability during synthetic processes such as benzofuran synthesis . Its bromination pattern and functional groups confer unique electronic and steric properties, influencing reactivity in electrophilic substitutions and interactions in biological systems . The compound is synthesized via bromoperoxidase-mediated bromination or direct halogenation of 3-hydroxybenzoic acid derivatives, followed by esterification .

Properties

Molecular Formula |

C9H8Br2O3 |

|---|---|

Molecular Weight |

323.97 g/mol |

IUPAC Name |

ethyl 2,4-dibromo-3-hydroxybenzoate |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3 |

InChI Key |

WZICLKPREVGMFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Bromination Position Isomers

Ethyl 2,5-dibromo-3-hydroxybenzoate

- Structural Difference : Bromine at 2- and 5-positions vs. 2- and 4-positions.

- However, the 2,4-isomer’s bromine arrangement creates a stronger electron-withdrawing effect, accelerating hydrolysis under acidic conditions compared to the 2,5-isomer .

- Bioactivity : The 2,4-dibromo derivative demonstrates superior antimicrobial activity due to optimized halogen positioning for target binding .

Ethyl 4,5-dibromo-2-methyl-3-oxo-2,3-dihydrobenzoate

- Structural Difference : Bromines at 4- and 5-positions, methyl group at 2-position, and ketone instead of hydroxyl.

- Impact : The ketone group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The methyl group increases steric bulk, slowing reaction rates in nucleophilic substitutions compared to the unsubstituted 2,4-dibromo analog .

Ester Group Variants

Methyl 2,4-dibromo-3-hydroxybenzoate

- Structural Difference : Methyl ester vs. ethyl ester.

- Impact : The methyl ester hydrolyzes 30% faster under acidic conditions due to lower steric protection of the carbonyl group. Ethyl esters are preferred in prolonged reactions requiring delayed deprotection .

Propyl 2,4-dibromo-3-hydroxybenzoate

- Structural Difference : Propyl ester vs. ethyl ester.

- Impact : Propyl esters exhibit higher lipophilicity (logP +0.5 vs. ethyl), enhancing membrane permeability in biological assays but complicating purification due to lower aqueous solubility .

Functional Group Modifications

Ethyl 2,4-dibromo-3-methoxybenzoate

- Structural Difference : Methoxy (-OCH₃) replaces hydroxyl (-OH).

- Impact: The methoxy group eliminates hydrogen-bond donor capacity, reducing interactions with enzymes or receptors. This decreases antimicrobial efficacy by 40% compared to the hydroxyl-bearing analog .

2.3.2. Ethyl 2,4-dibromo-3-aminobenzoate

- Structural Difference: Amino (-NH₂) replaces hydroxyl (-OH).

- Impact: The amino group increases basicity (pKa ~5.2 vs. phenolic pKa ~8.5), altering solubility and reactivity in acidic environments. This substitution is linked to enhanced cytotoxicity in cancer cell lines .

Key Data Table: Comparative Properties

| Compound | Bromine Positions | Ester Group | Functional Group | Hydrolysis Rate (t₁/₂, pH 2) | LogP | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|---|---|---|---|

| Ethyl 2,4-dibromo-3-hydroxybenzoate | 2,4 | Ethyl | -OH | 8.2 h | 2.8 | 12.5 |

| Ethyl 2,5-dibromo-3-hydroxybenzoate | 2,5 | Ethyl | -OH | 10.5 h | 2.7 | 25.0 |

| Methyl 2,4-dibromo-3-hydroxybenzoate | 2,4 | Methyl | -OH | 5.7 h | 2.3 | 15.0 |

| Ethyl 4,5-dibromo-2-methyl-3-oxobenzoate | 4,5 | Ethyl | -OCH₃ | >24 h | 3.1 | >100 |

Data compiled from enzymatic assays, hydrolysis studies, and bioactivity screenings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.